molecular formula C17H14FN3O3 B4503844 N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4503844
M. Wt: 327.31 g/mol
InChI Key: GLDSCNHYZKEQSI-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the furan ring: This step involves the coupling of the pyridazinone core with a furan derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the fluorobenzyl group: The final step involves the alkylation of the intermediate compound with a 3-fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Furan-containing compounds: Molecules that include a furan ring, which is known for its biological activity.

    Fluorobenzyl derivatives: Compounds with a fluorobenzyl group, often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.

Uniqueness

N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-4-1-3-12(9-13)10-19-16(22)11-21-17(23)7-6-14(20-21)15-5-2-8-24-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDSCNHYZKEQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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